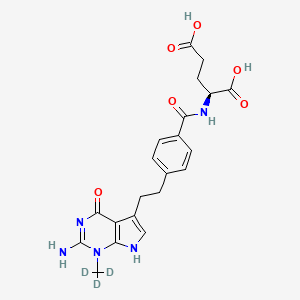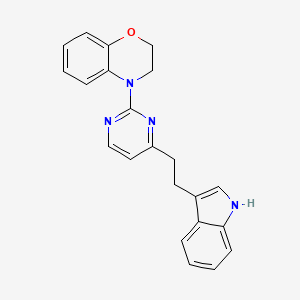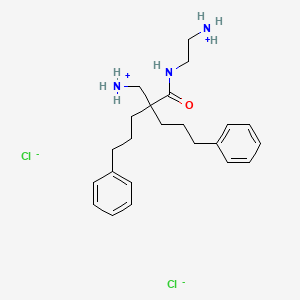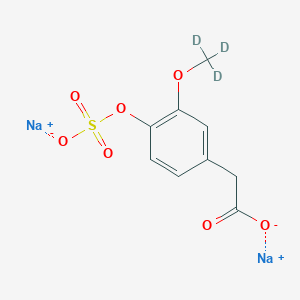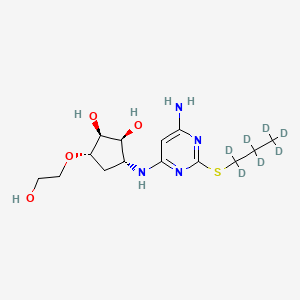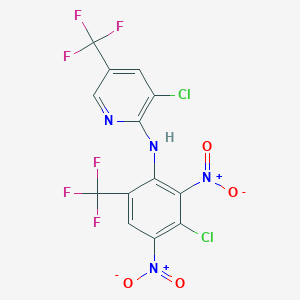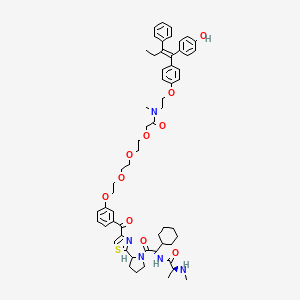
Sniper(ER)-87
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sniper(ER)-87 is a novel small molecule designed to induce the degradation of estrogen receptor alpha (ERα) via the ubiquitin-proteasome system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(ER)-87 involves the chemical linkage of two distinct ligands: bestatin and 4-hydroxytamoxifen. Bestatin interacts with the ubiquitin ligase cIAP1, while 4-hydroxytamoxifen serves as the ligand for the estrogen receptor alpha. The synthetic route includes the following steps :
Synthesis of Bestatin Derivative: Bestatin is modified to include a functional group that can be linked to the estrogen receptor ligand.
Synthesis of 4-Hydroxytamoxifen Derivative: 4-Hydroxytamoxifen is similarly modified to include a functional group compatible with the bestatin derivative.
Coupling Reaction: The two modified ligands are chemically linked through a coupling reaction, forming the final this compound molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Sniper(ER)-87 primarily undergoes reactions related to its function as a protein degrader:
Ubiquitination: The compound facilitates the ubiquitination of estrogen receptor alpha by linking it to the ubiquitin ligase cIAP1.
Proteasomal Degradation: The ubiquitinated estrogen receptor alpha is then targeted for degradation by the proteasome
Common Reagents and Conditions
Bestatin: Used as a ligand for the ubiquitin ligase cIAP1.
4-Hydroxytamoxifen: Used as a ligand for the estrogen receptor alpha.
Coupling Agents: Such as carbodiimides, used to link the two ligands
Major Products Formed
The major product formed from the reactions involving this compound is the degraded estrogen receptor alpha, which is broken down into smaller peptides by the proteasome .
Scientific Research Applications
Sniper(ER)-87 has several scientific research applications, including:
Cancer Research: Used to study the degradation of estrogen receptor alpha in breast cancer cells, providing insights into potential therapeutic strategies for estrogen receptor-positive breast cancer
Protein Knockdown Studies: Employed in research to selectively degrade specific proteins, allowing scientists to study the effects of protein depletion on cellular processes
Drug Development: Serves as a model for developing similar compounds targeting other proteins involved in various diseases
Mechanism of Action
Sniper(ER)-87 exerts its effects by inducing the degradation of estrogen receptor alpha through the ubiquitin-proteasome system. The compound links the estrogen receptor alpha to the ubiquitin ligase cIAP1, facilitating the ubiquitination of the receptor. The ubiquitinated receptor is then recognized and degraded by the proteasome, leading to a reduction in estrogen receptor alpha levels and subsequent inhibition of estrogen signaling .
Comparison with Similar Compounds
Similar Compounds
PROTACs (Proteolysis Targeting Chimeras): Similar to Sniper(ER)-87, PROTACs are bifunctional molecules that induce the degradation of target proteins via the ubiquitin-proteasome system
Molecular Glues: These small molecules facilitate the interaction between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein
Uniqueness of this compound
This compound is unique in its specific targeting of estrogen receptor alpha, making it particularly useful for research and therapeutic applications related to estrogen receptor-positive breast cancer. Its design as a hybrid molecule combining bestatin and 4-hydroxytamoxifen allows for precise targeting and efficient degradation of the estrogen receptor alpha .
Properties
Molecular Formula |
C59H73N5O10S |
|---|---|
Molecular Weight |
1044.3 g/mol |
IUPAC Name |
(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C59H73N5O10S/c1-5-50(42-14-8-6-9-15-42)54(43-21-25-47(65)26-22-43)44-23-27-48(28-24-44)73-31-30-63(4)53(66)39-72-35-34-70-32-33-71-36-37-74-49-19-12-18-46(38-49)56(67)51-40-75-58(61-51)52-20-13-29-64(52)59(69)55(45-16-10-7-11-17-45)62-57(68)41(2)60-3/h6,8-9,12,14-15,18-19,21-28,38,40-41,45,52,55,60,65H,5,7,10-11,13,16-17,20,29-37,39H2,1-4H3,(H,62,68)/b54-50+/t41-,52-,55-/m0/s1 |
InChI Key |
ILLYWIKUEZHTSD-MEWFHHHASA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)[C@@H]5CCCN5C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)/C7=CC=CC=C7 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



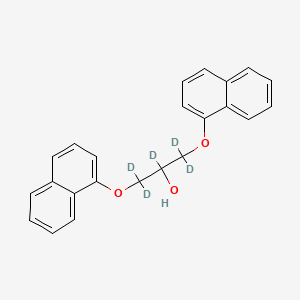
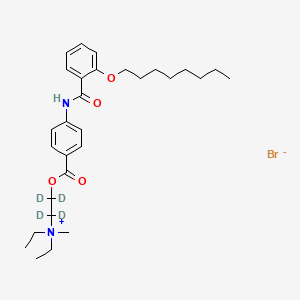

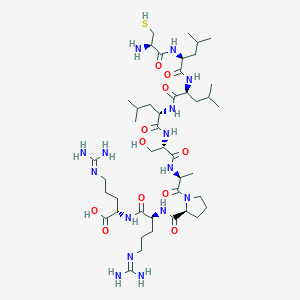
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
